PCI-33380

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

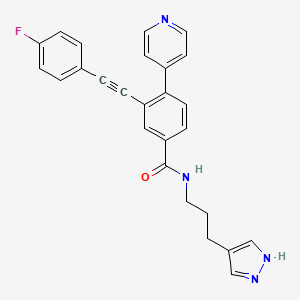

PCI-33380 is an irreversible inhibitor of Bruton’s tyrosine kinase, a cytosolic non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. This compound has been designed based on the scaffold of ibrutinib, another well-known Bruton’s tyrosine kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCI-33380 involves the use of a 2,5-diaminopyrimidine scaffold. The synthetic route typically includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

Functionalization: The core is then functionalized with various substituents to enhance its binding affinity and selectivity towards Bruton’s tyrosine kinase.

Final Coupling: The final step involves coupling the functionalized pyrimidine core with a fluorophore or other detectable moieties to create the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

PCI-33380 primarily undergoes covalent binding reactions with its target enzyme, Bruton’s tyrosine kinase. This covalent binding is facilitated by the presence of a reactive group in this compound that forms a bond with a cysteine residue in the active site of the kinase .

Common Reagents and Conditions

Reagents: Common reagents used in the synthesis and reactions of this compound include amines, aldehydes, and various coupling agents.

Major Products

The major product of the reaction between this compound and Bruton’s tyrosine kinase is a covalently bound complex that inhibits the kinase activity .

Scientific Research Applications

PCI-33380 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study kinase activity and inhibition.

Biology: Helps in understanding the role of Bruton’s tyrosine kinase in B-cell development and differentiation.

Medicine: Investigated for its potential in treating B-cell lineage cancers and autoimmune disorders.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

PCI-33380 exerts its effects by covalently binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in B-cell activation and proliferation .

Comparison with Similar Compounds

Similar Compounds

Ibrutinib: Another irreversible inhibitor of Bruton’s tyrosine kinase.

CC-292: A covalent irreversible inhibitor currently undergoing clinical trials.

GDC-0834: A non-covalent reversible inhibitor evaluated in clinical trials

Uniqueness of PCI-33380

This compound is unique due to its specific design as a fluorescent probe, allowing for the visualization and measurement of kinase activity in live cells. This feature makes it a valuable tool in both research and clinical settings .

Properties

CAS No. |

1022899-36-0 |

|---|---|

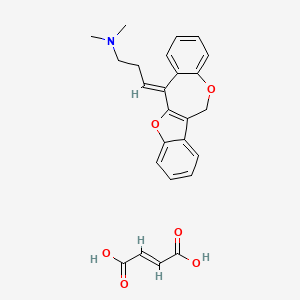

Molecular Formula |

C46H52BF2N11O3 |

Molecular Weight |

855.8028 |

IUPAC Name |

(E)-N-(2-(4-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |

InChI |

InChI=1S/C46H52BF2N11O3/c1-32-28-33(2)58-40(32)29-36-15-14-35(59(36)47(58,48)49)16-19-41(61)51-20-23-56-26-24-55(25-27-56)21-7-11-42(62)57-22-6-8-37(30-57)60-46-43(45(50)52-31-53-46)44(54-60)34-12-17-39(18-13-34)63-38-9-4-3-5-10-38/h3-5,7,9-15,17-18,28-29,31,37H,6,8,16,19-27,30H2,1-2H3,(H,51,61)(H2,50,52,53)/b11-7+ |

InChI Key |

YUGFMNZIROEBNV-YRNVUSSQSA-N |

SMILES |

O=C(NCCN1CCN(C/C=C/C(N2CC(N3N=C(C4=CC=C(OC5=CC=CC=C5)C=C4)C6=C(N)N=CN=C63)CCC2)=O)CC1)CCC7=CC=C8N7B(F)(F)[N]9=C(C)C=C(C)C9=C8 |

Appearance |

Dark-red to brown-red solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PCI-33380; PCI 33380; PCI33380; EBP 883; EBP-883; EBP883; BMS 790052; BMS-790052; BMS790052. |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.